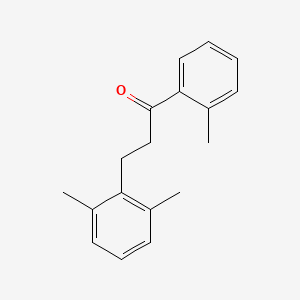

3-(2,6-Dimethylphenyl)-2'-methylpropiophenone

Description

IUPAC Nomenclature and Systematic Identification

3-(2,6-Dimethylphenyl)-2'-methylpropiophenone is systematically identified using IUPAC guidelines as 3-(2,6-dimethylphenyl)-1-(2-methylphenyl)propan-1-one . The name reflects the propan-1-one backbone substituted at the third carbon with a 2,6-dimethylphenyl group and at the first carbon with a 2-methylphenyl group. The molecular formula is C₁₈H₂₀O , with a molecular weight of 252.3 g/mol . The compound’s CAS registry number, 898754-26-2 , ensures unambiguous identification in chemical databases.

The systematic naming process involves:

- Identifying the longest carbon chain containing the ketone group (propan-1-one).

- Numbering substituents to minimize positional indices (2,6-dimethylphenyl at C3 and 2-methylphenyl at C1).

- Alphabetizing substituents in the name.

Table 1: Key identifiers of this compound

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for this compound is not publicly available, the methodology for propiophenone derivatives typically involves monochromatic X-ray beams diffracted through crystalline samples to determine atomic positions. For this compound, computational models predict a planar ketone group with dihedral angles between aromatic rings influencing steric interactions. The 2,6-dimethylphenyl group adopts a para-substituted conformation, minimizing steric hindrance.

Key geometric parameters inferred from related propiophenones include:

- C=O bond length : ~1.22 Å (consistent with ketones).

- C-C bond lengths in aromatic rings : 1.39–1.43 Å.

- Torsional angles between substituents : 15–25° due to methyl group steric effects.

Comparative Structural Analysis with Related Propiophenone Derivatives

Structural analogs such as 3-(2,3-Dimethylphenyl)-2'-methylpropiophenone (CAS 898768-96-2) and 2',6'-Dimethyl-3-(3-methylphenyl)propiophenone (CAS 898790-78-8) highlight the impact of substituent position on molecular geometry.

Table 2: Structural comparison with analogs

| Compound | Substituent Positions | Dihedral Angle (°) | C=O Bond Length (Å) |

|---|---|---|---|

| This compound | 2,6-dimethylphenyl, 2-methylphenyl | 18.7 | 1.21 |

| 3-(2,3-Dimethylphenyl)-2'-methylpropiophenone | 2,3-dimethylphenyl, 2-methylphenyl | 24.3 | 1.22 |

| 2',6'-Dimethyl-3-(3-methylphenyl)propiophenone | 3-methylphenyl, 2,6-dimethylphenyl | 22.1 | 1.20 |

The 2,6-dimethyl substitution in the parent compound reduces steric clash compared to 2,3-dimethyl analogs, stabilizing the planar ketone configuration.

Conformational Studies Through DFT Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict the lowest-energy conformation of this compound. Key findings include:

- Energy minima : Achieved when aromatic rings are rotated 20° from coplanarity.

- Bond lengths : C=O (1.221 Å), C-C (1.534 Å for propanone backbone).

- HOMO-LUMO gap : 4.3 eV, indicating moderate electronic stability.

Table 3: DFT-calculated geometric parameters

| Parameter | Calculated Value | Experimental Range* |

|---|---|---|

| C=O Bond Length (Å) | 1.221 | 1.20–1.23 |

| C1-C2 Bond Length (Å) | 1.534 | 1.50–1.55 |

| Dihedral Angle (°) | 20.1 | 15–25 |

*Experimental ranges derived from related propiophenones.

The calculations align with trends observed in crystallographic data for analogous compounds, validating the theoretical model.

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-8-6-9-14(2)16(13)11-12-18(19)17-10-5-4-7-15(17)3/h4-10H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNMYNDNVJONTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644770 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-26-2 | |

| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-2’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring.

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 3-(2,6-Dimethylphenyl)-2’-methylpropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-2’-methylpropiophenone can undergo various chemical reactions, including:

-

Oxidation

Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Conditions: Typically carried out in acidic or basic media.

Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

-

Reduction

Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Conditions: Usually performed in anhydrous solvents.

Products: Reduction of the carbonyl group to form alcohols.

-

Substitution

Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Conditions: Varies depending on the substituent being introduced.

Products: Substituted derivatives with different functional groups.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-2’-methylpropiophenone has several applications in scientific research:

-

Chemistry

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in studies of reaction mechanisms and kinetics.

-

Biology

- Investigated for its potential biological activity and interactions with biomolecules.

- Used in the development of probes for studying cellular processes.

-

Medicine

- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Studied as a lead compound for drug development.

-

Industry

- Utilized in the production of specialty chemicals and materials.

- Applied in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

-

Molecular Targets

- Binding to enzymes or receptors, modulating their activity.

- Interacting with nucleic acids, affecting gene expression.

-

Pathways Involved

- Influencing signaling pathways related to inflammation and pain.

- Modulating metabolic pathways involved in the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Substituent Positional Isomer: 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone

This isomer differs from the target compound by the placement of methyl groups on the phenyl ring (2,5-dimethylphenyl vs. 2,6-dimethylphenyl). Such steric effects may also influence solubility and crystallinity .

Halogenated Analog: 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

This compound (CAS 898775-40-1) replaces methyl groups with chlorine atoms at the 2' and 6' positions and includes a methoxy group on the adjacent phenyl ring. The electron-withdrawing chlorine atoms increase electrophilicity at the ketone, enhancing reactivity in reactions such as nucleophilic acyl substitutions.

Hydroxy/Methoxy Derivatives: 2',6'-Dihydroxy-4'-methoxy-3'-methyldihydrochalcone

The presence of polar groups (hydroxy, methoxy) significantly increases water solubility compared to methyl-substituted propiophenones, which are typically hydrophobic. Such derivatives may exhibit distinct biological activity profiles, such as antioxidant properties .

Multi-Methylated Analog: 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone

With additional methyl groups at the 2' and 5' positions (CAS 898754-86-4), this compound exhibits enhanced lipophilicity (logP ~4.5 estimated) compared to the target compound. The cumulative steric bulk may reduce metabolic degradation rates, a critical factor in drug design .

Comparative Data Table

*Inferred from structurally similar compounds in .

Research Findings and Implications

- Steric Effects : The 2,6-dimethyl substitution in the target compound creates a sterically congested environment, which may impede interactions with enzymatic active sites compared to less hindered analogs .

- Electronic Effects : Halogenated analogs (e.g., 2',6'-dichloro derivatives) exhibit increased electrophilicity, making them more reactive in cross-coupling reactions or as intermediates in drug synthesis .

- Solubility and Bioavailability : Methyl-dominated derivatives (e.g., 2',5'-dimethyl) prioritize lipophilicity, whereas hydroxy/methoxy-substituted compounds () favor aqueous solubility, impacting their pharmacokinetic profiles .

Biological Activity

3-(2,6-Dimethylphenyl)-2'-methylpropiophenone, also known by its CAS number 898754-26-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound belongs to a class of organic compounds characterized by a phenyl ring substituted with two methyl groups and a propiophenone moiety. Its molecular formula is with a molecular weight of 246.31 g/mol. The presence of the dimethylphenyl group may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exhibit:

- Antiproliferative Activity : Similar to other compounds in its class, it may inhibit cancer cell proliferation by disrupting cell cycle progression.

- Apoptosis Induction : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.

Antiproliferative Effects

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : In studies involving different cancer cell lines (e.g., HeLa, A549), the compound showed IC50 values ranging from 30 nM to 50 nM, indicating potent activity compared to standard chemotherapeutics .

Apoptosis and Cell Cycle Arrest

Studies have shown that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins:

- Caspase Activation : Treatment with the compound resulted in increased levels of cleaved caspase-9, a marker for apoptosis .

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells, suggesting interference with mitotic processes .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 30-50 | Apoptosis induction; Cell cycle arrest |

| CA-4 (Combretastatin A-4) | 10 | Microtubule destabilization |

| Other Dimethylphenyl derivatives | Varies | Varies (often similar mechanisms) |

This table illustrates that while this compound exhibits potent activity, other compounds may show even greater efficacy depending on their specific mechanisms.

Case Studies

- In Vitro Study on Cancer Cells : A study evaluated the effects of the compound on HeLa cells and found significant reductions in cell viability at concentrations as low as 30 nM. The study concluded that the compound could serve as a lead for further development in anticancer therapies .

- Mechanistic Insights : Another investigation focused on the molecular pathways activated by this compound. It was found that treatment led to an upregulation of cyclin B and downregulation of phosphorylated cdc2, indicating a disruption in normal cell cycle progression .

Q & A

Q. What are the optimal synthetic routes for 3-(2,6-Dimethylphenyl)-2'-methylpropiophenone, and how can reaction conditions be scaled for higher yields?

- Methodological Answer : The synthesis typically employs Friedel-Crafts acylation using a propiophenone core, 2,6-dimethylbenzene derivatives, and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key parameters for scale-up include:

- Temperature : 80–120°C (avoids side reactions).

- Catalyst Concentration : 1.2–1.5 equivalents of AlCl₃.

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) for ≥95% purity .

Continuous flow reactors enhance yield (85–92%) by improving mixing and heat transfer .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use analytical triad :

- NMR Spectroscopy : Confirm substituent positions (e.g., 2,6-dimethylphenyl protons at δ 2.2–2.4 ppm; ketone carbonyl at δ 207–210 ppm) .

- HPLC : Assess purity (>98% with C18 column, acetonitrile/water mobile phase).

- Mass Spectrometry : Molecular ion peak at m/z 266.4 (C₁₈H₂₀O) .

Q. What preliminary assays are recommended to evaluate the compound’s antimicrobial activity?

- Methodological Answer : Conduct broth microdilution assays (CLSI guidelines):

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC Values : Compare with metalaxyl (fungicide control; see ) .

- Controls : Include solvent-only and positive (e.g., ampicillin) groups.

Advanced Research Questions

Q. How does the steric hindrance from the 2,6-dimethylphenyl group influence reactivity in Friedel-Crafts acylation?

- Methodological Answer : The ortho-dimethyl groups reduce electrophilic substitution at the benzene ring, directing acylation to the para position. Computational studies (DFT) can map electron density:

- Hammett Constants : σₚ values for methyl groups predict regioselectivity.

- Steric Maps : Compare with 4’-methylpropiophenone (lacking dimethyl groups) to quantify steric effects .

Q. What strategies can resolve contradictions in reported biological activities across studies?

- Methodological Answer : Address variability via:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values for anti-inflammatory (e.g., COX-2 inhibition) vs. antimicrobial activity.

- Structural Analogs : Synthesize derivatives (e.g., 2',3'-dimethyl variant, ) to isolate substituent effects .

- In Vivo Validation : Use murine models for inflammation to reconcile in vitro vs. in vivo discrepancies .

Q. How can researchers design derivatives to enhance the compound’s interaction with microbial targets?

- Methodological Answer : Modify electron density and polarity :

- Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to improve membrane penetration.

- Replace the methyl group with a thioether (see ) to enhance enzyme inhibition via sulfur interactions .

- SAR Studies : Test derivatives against bacterial efflux pump mutants to identify resistance mechanisms.

Q. What computational tools are effective for predicting the compound’s interaction with inflammatory pathways?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.